molecular formula C12H8F3NO2S B265853 2,4-difluoro-N-(2-fluorophenyl)benzenesulfonamide

2,4-difluoro-N-(2-fluorophenyl)benzenesulfonamide

Cat. No. B265853
M. Wt: 287.26 g/mol
InChI Key: JYFJUVODZSSSGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-difluoro-N-(2-fluorophenyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFHBS, and it is a sulfonamide derivative that has been synthesized using various methods.

Scientific Research Applications

DFHBS has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, DFHBS has been investigated as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation. In biochemistry, DFHBS has been used as a tool to study protein-ligand interactions and enzyme inhibition. In materials science, DFHBS has been utilized as a building block for the synthesis of new materials with unique properties.

Mechanism of Action

DFHBS exerts its biological effects by binding to specific targets such as enzymes or proteins. The binding of DFHBS to these targets can result in the inhibition of their activity, leading to various physiological effects. The exact mechanism of action of DFHBS is still under investigation, and further studies are needed to fully understand its mode of action.
Biochemical and Physiological Effects:
DFHBS has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that DFHBS can inhibit the activity of certain enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. DFHBS has also been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. In addition, DFHBS has been shown to have potential anticancer activity, although further studies are needed to confirm this.

Advantages and Limitations for Lab Experiments

DFHBS has several advantages as a research tool. It is a relatively small molecule, which makes it easy to synthesize and modify. DFHBS is also stable and can be stored for extended periods, making it convenient for laboratory experiments. However, DFHBS has some limitations as well. It can be difficult to obtain in large quantities, and its solubility in water is limited, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on DFHBS. One area of interest is the development of DFHBS-based drugs for the treatment of various diseases. Another area of research is the use of DFHBS as a tool for studying protein-ligand interactions and enzyme inhibition. Additionally, the synthesis of new materials using DFHBS as a building block is an area of active research. Further studies are needed to fully understand the mechanism of action of DFHBS and its potential applications in various fields.
Conclusion:
In conclusion, DFHBS is a sulfonamide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. It can be synthesized using various methods and has been extensively studied for its biochemical and physiological effects. DFHBS has several advantages as a research tool, but it also has some limitations. There are several future directions for research on DFHBS, and further studies are needed to fully understand its potential applications.

Synthesis Methods

DFHBS can be synthesized using various methods. One of the most common methods involves the reaction between 2,4-difluoronitrobenzene and 2-fluoroaniline in the presence of a base such as sodium hydride. The resulting intermediate is then treated with benzenesulfonyl chloride to yield DFHBS. Other methods involve the use of different starting materials and reagents.

properties

Product Name

2,4-difluoro-N-(2-fluorophenyl)benzenesulfonamide

Molecular Formula

C12H8F3NO2S

Molecular Weight

287.26 g/mol

IUPAC Name

2,4-difluoro-N-(2-fluorophenyl)benzenesulfonamide

InChI

InChI=1S/C12H8F3NO2S/c13-8-5-6-12(10(15)7-8)19(17,18)16-11-4-2-1-3-9(11)14/h1-7,16H

InChI Key

JYFJUVODZSSSGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)F

Canonical SMILES

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=C(C=C2)F)F)F

Origin of Product

United States

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